molecular formula C10H16N2O2 B13153172 [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol

Cat. No.: B13153172
M. Wt: 196.25 g/mol
InChI Key: HTSXULFRRSPVJI-UHFFFAOYSA-N
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Description

[2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol: is a chemical compound with the molecular formula C₁₀H₁₆N₂O₂ and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of a pyrazole ring and an oxane ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at room temperature . The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biological processes .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [2-(1-methyl-1H-pyrazol-4-yl)oxan-3-yl]methanol apart from similar compounds is its unique combination of a pyrazole ring and an oxane ring. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

[2-(1-methylpyrazol-4-yl)oxan-3-yl]methanol

InChI

InChI=1S/C10H16N2O2/c1-12-6-9(5-11-12)10-8(7-13)3-2-4-14-10/h5-6,8,10,13H,2-4,7H2,1H3

InChI Key

HTSXULFRRSPVJI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2C(CCCO2)CO

Origin of Product

United States

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